1-Palmitoyl-sn-glycero-3-phosphocholine

Catalog No.
S583230
CAS No.
17364-16-8
M.F
C24H50NO7P
M. Wt
495.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-sn-glycero-3-phosphocholine

CAS Number

17364-16-8

Product Name

1-Palmitoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C24H50NO7P

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1

InChI Key

ASWBNKHCZGQVJV-HSZRJFAPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Synonyms

(7R)-3,5,9-4,7-Dihydroxy-N,N,N-trimethyl-10-oxotrioxa-4-phosphapentacosan-1-aminium 4-Oxide Inner Salt; 1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine; 1-Hexadecanoyllysolecithin; 1-O-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine; MPPC; Palmitoyl L-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Substrate for Lysophosphatidylcholine Acyltransferases (LPCATs)

1-LPC serves as a valuable substrate for studying and characterizing enzymes called lysophosphatidylcholine acyltransferases (LPCATs). These enzymes play a crucial role in cellular processes like membrane remodeling and phospholipid biosynthesis. By utilizing 1-LPC as a substrate in enzymatic assays, researchers can identify, differentiate, and characterize various LPCAT isoforms based on their ability to modify the molecule [2]. This information helps in understanding the specific functions of different LPCATs within cells. ()

Further Reading:

  • You can find more details on LPCATs and their role in phospholipid metabolism in various scientific publications. A good starting point would be scholarly databases or scientific review articles on phospholipid biosynthesis.

While the above is the primary application of 1-LPC in research, there are ongoing investigations into its potential roles in other areas:

Other Potential Research Areas

  • Studies suggest that 1-LPC might influence immune function. Research using mouse models of sepsis indicates that administration of 1-LPC can enhance neutrophil function, which contributes to bacterial clearance and improved survival [5]. However, more research is needed to understand the specific mechanisms and therapeutic potential of 1-LPC in this context. ()

Physical Description

Solid

XLogP3

5.6

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

1-hexadecanoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Modify: 2023-08-15
1. R. Woodruff and R. Franklin “Demyelination and remyelination of the caudal cerebellar peduncle of adult rats following stereotaxic injections oflysolecithin, ethidium bromide, and complement/anti-galactocerebroside: A comparative study” Glia, vol. 25 pp. 216-228, 19992. P. Henry et al. “Impairment of endothelium-dependent arterial relaxation by lysolecithin in modified low-density lipoproteins” Nature, vol. 344 pp. 160-162, 19903.E. Omerovic et al. “Pro-Arrhythmic Effects of Lysolecithin on Isolated Cardiomyocytes” Circulation, 2008;118:S_9224. A. Simonsen “Activation of Phospholipase A2 by Ternary Model Membranes” Biophysical Journal., vol. 94 pp. 3966-3975, 2008

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